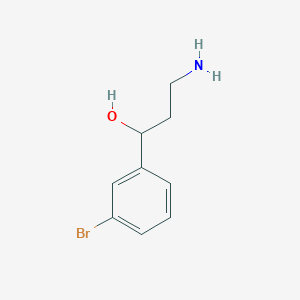
5-Aminoisotiazol-4-carboxamida
Descripción general
Descripción
5-Aminoisothiazole-4-carboxamide is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
5-Aminoisothiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
Target of Action
The primary target of 5-Aminoisothiazole-4-carboxamide is the AMP-dependent protein kinase (AMPK). This compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP) that is capable of stimulating AMPK activity .
Mode of Action
5-Aminoisothiazole-4-carboxamide interacts with its target, AMPK, by mimicking the structure of AMP. This allows it to bind to AMPK and stimulate its activity. The activation of AMPK can lead to various changes within the cell, such as the regulation of energy balance and the stimulation of glucose uptake .
Biochemical Pathways
The action of 5-Aminoisothiazole-4-carboxamide affects the purine metabolism pathway. It is an intermediate in the generation of inosine monophosphate, a key molecule in this pathway. The activation of AMPK can also influence other metabolic pathways, leading to changes in cellular energy balance and glucose metabolism .
Pharmacokinetics
These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The activation of AMPK by 5-Aminoisothiazole-4-carboxamide can lead to several molecular and cellular effects. For instance, it can increase the metabolic activity of tissues and change the physical composition of muscle. This has led to interest in its potential use as a treatment for conditions like diabetes .
Análisis Bioquímico
Biochemical Properties
5-Aminoisothiazole-4-carboxamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy homeostasis . The compound’s interaction with AMPK can influence various metabolic pathways, including glucose and lipid metabolism . Additionally, 5-Aminoisothiazole-4-carboxamide has been found to interact with transcription factors, affecting gene expression and cellular responses to metabolic stress .
Cellular Effects
5-Aminoisothiazole-4-carboxamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells . This activation can also result in the inhibition of proinflammatory cytokine production in glial cells, highlighting its potential anti-inflammatory properties . Furthermore, 5-Aminoisothiazole-4-carboxamide can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 5-Aminoisothiazole-4-carboxamide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound activates AMPK by mimicking the effects of AMP, leading to the phosphorylation and activation of downstream targets involved in energy metabolism . This activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, promoting energy production and reducing cellular stress . Additionally, 5-Aminoisothiazole-4-carboxamide can inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-κB), thereby reducing the expression of proinflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminoisothiazole-4-carboxamide can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that prolonged exposure to 5-Aminoisothiazole-4-carboxamide can lead to sustained activation of AMPK and persistent changes in cellular metabolism . The compound’s effects may diminish over extended periods, potentially due to adaptive cellular responses or metabolic compensation mechanisms .
Dosage Effects in Animal Models
The effects of 5-Aminoisothiazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound can activate AMPK and improve metabolic parameters, such as glucose tolerance and insulin sensitivity . At higher doses, 5-Aminoisothiazole-4-carboxamide may exhibit toxic or adverse effects, including hepatotoxicity and renal dysfunction . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-Aminoisothiazole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate energy metabolism. The compound activates AMPK, which in turn phosphorylates key enzymes involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and hormone-sensitive lipase . This activation leads to increased glucose uptake, enhanced fatty acid oxidation, and reduced lipid synthesis . Additionally, 5-Aminoisothiazole-4-carboxamide can influence the levels of metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), further modulating cellular energy status .
Transport and Distribution
Within cells and tissues, 5-Aminoisothiazole-4-carboxamide is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as organic cation transporters, and distributed to various cellular compartments . Once inside the cell, 5-Aminoisothiazole-4-carboxamide can accumulate in specific organelles, such as mitochondria, where it exerts its effects on energy metabolism . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-Aminoisothiazole-4-carboxamide can affect its activity and function. The compound has been found to localize to mitochondria, where it activates AMPK and modulates mitochondrial function . Additionally, 5-Aminoisothiazole-4-carboxamide can be targeted to other cellular compartments, such as the nucleus, where it influences gene expression and cellular responses to metabolic stress. The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisothiazole-4-carboxamide typically begins with aminocyanacetamide as the starting material. One efficient method involves the reaction of aminocyanacetamide with carbon disulfide to form a substituted thiazole. This intermediate is then methylated to produce a methylthio derivative, which is subsequently reduced over Raney nickel to yield the desired product . This method boasts a high total yield of 79%, making it suitable for large-scale industrial production .
Industrial Production Methods: For industrial production, the synthesis process must be scalable and cost-effective. The method described above, involving aminocyanacetamide and carbon disulfide, meets these criteria due to its high yield and relatively straightforward reaction conditions. The use of Raney nickel as a catalyst in the reduction step is also advantageous due to its efficiency and availability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminoisothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Raney nickel and hydrogen gas are typically used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazoles.
Comparación Con Compuestos Similares
2-Aminothiazole: This compound shares a similar thiazole ring structure but differs in the position of the amino group.
5-Aminoimidazole-4-carboxamide: Another similar compound, which is an intermediate in purine biosynthesis and has applications in treating cardiac ischemic injury.
Uniqueness: 5-Aminoisothiazole-4-carboxamide is unique due to its specific arrangement of nitrogen and sulfur atoms within the thiazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-amino-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGGZUAKRFPJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421637-53-7 | |
| Record name | 5-Aminoisothiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)


![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)






